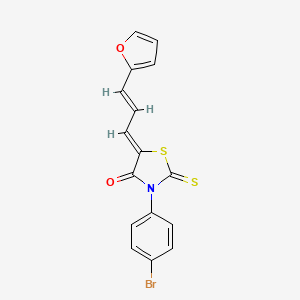![molecular formula C16H18ClNO3S B12129529 (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8370 g/mol This compound features a sulfonyl group attached to an amine, with two aromatic rings substituted with methyl, chloro, and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine typically involves the following steps:
-
Formation of the Sulfonyl Chloride Intermediate: : The initial step involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 3,4-dimethylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
4-chloro-3-ethoxybenzenesulfonyl chloride+3,4-dimethylaniline→this compound+HCl
-
Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
-
Oxidation and Reduction: : The aromatic rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
-
Coupling Reactions: : The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products where the sulfonyl group is replaced by nucleophiles.
Oxidation: Products with oxidized aromatic rings.
Reduction: Products with reduced aromatic rings or sulfonyl groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine
Pharmaceuticals: Potential use as a building block in the synthesis of drugs due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
作用機序
The mechanism by which (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(3,4-Dimethylphenyl)sulfonylamine: Lacks the chloro and ethoxy substituents, making it less versatile in certain reactions.
(4-Chloro-3-ethoxyphenyl)sulfonylamine: Lacks the dimethylphenyl group, which may affect its reactivity and applications.
Uniqueness
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects, making it suitable for a wide range of applications in different fields.
特性
分子式 |
C16H18ClNO3S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
4-chloro-N-(3,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-16-10-14(7-8-15(16)17)22(19,20)18-13-6-5-11(2)12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChIキー |
CHPJRJYNDLPITF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)


![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)
![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)


